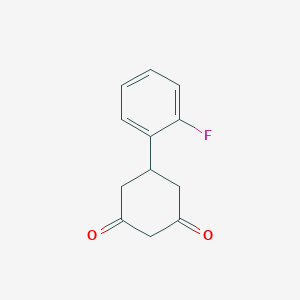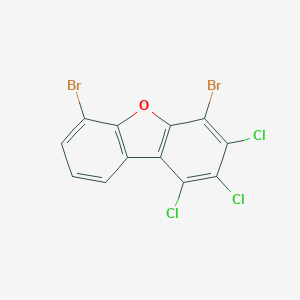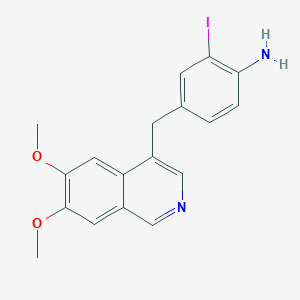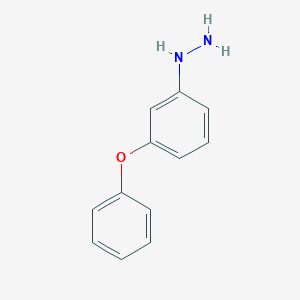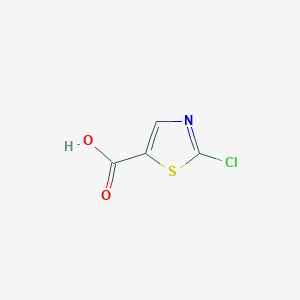
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of applications. In
作用机制
The mechanism of action of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neurological function.
生化和生理效应
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to alter the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to affect gene expression and protein modification. In addition, it has been shown to have neuroprotective effects, making it a potential therapy for neurological diseases.
实验室实验的优点和局限性
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, it also has some limitations. It can be toxic in high doses and may have unwanted side effects. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester. One area of interest is the development of new therapies for neurological diseases, such as Alzheimer's disease. Another area of interest is the study of its effects on gene expression and protein modification, which could lead to new insights into cellular processes. Finally, there is potential for the development of new drugs and therapies based on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester, which could have a variety of applications in medicine.
合成方法
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl chloroformate with 2-methylpropylamine, followed by the addition of thioformaldehyde. This results in the formation of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester.
科学研究应用
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has a wide range of scientific research applications. It has been found to be useful in the study of various biological processes, including enzyme inhibition, protein modification, and gene expression. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
103122-66-3 |
|---|---|
产品名称 |
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester |
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC 名称 |
ethyl N-(2-methylpropoxycarbothioyl)carbamate |
InChI |
InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13) |
InChI 键 |
XNMRLZYOSGDPRB-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)N=C(OCC(C)C)S |
SMILES |
CCOC(=O)NC(=S)OCC(C)C |
规范 SMILES |
CCOC(=O)NC(=S)OCC(C)C |
其他 CAS 编号 |
103122-66-3 |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
同义词 |
[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
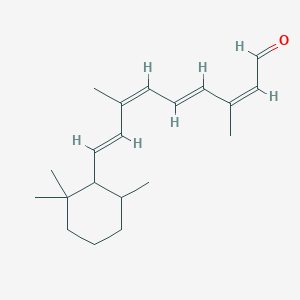
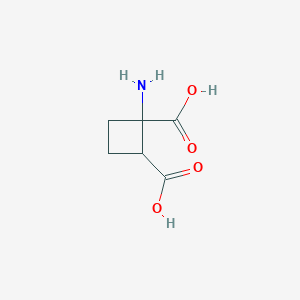
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
